N-(1H-indol-5-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
Description
Chemical Structure and Properties
N-(1H-Indol-5-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide (CAS: 920423-09-2) is a heterocyclic compound with the molecular formula C₂₀H₁₈N₄O₃ and a molecular weight of 362.38 g/mol. Its structure comprises:
- A 1H-indol-5-yl group (an aromatic heterocycle with a five-membered pyrrole ring fused to a benzene ring).
- A butanamide linker connecting the indole moiety to a 4-oxo-1,2,3-benzotriazin-3(4H)-yl group (a bicyclic system with a triazine ring fused to a benzene ring and a ketone oxygen).
Predicted Physicochemical Properties (from ):
- Density: 1.391 ± 0.06 g/cm³
- Acid dissociation constant (pKa): 12.88 ± 0.20, indicating weak basicity under physiological conditions.
Properties
IUPAC Name |
N-(1H-indol-5-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c25-18(21-14-7-8-16-13(12-14)9-10-20-16)6-3-11-24-19(26)15-4-1-2-5-17(15)22-23-24/h1-2,4-5,7-10,12,20H,3,6,11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWLMMLSXMMHMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-5-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Formation of the Benzotriazine Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Coupling Reaction: The final step involves coupling the indole and benzotriazine moieties through a suitable linker, such as a butanamide chain, under specific reaction conditions (e.g., using coupling reagents like EDCI or DCC).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-5-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and benzotriazine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide would depend on its specific biological target. Generally, compounds with indole and benzotriazine structures can interact with various enzymes, receptors, or nucleic acids, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Indole Derivatives with Varied Side Chains ()
Four indole-based analogs (10j, 10k, 10l, 10m) share a 1H-indol-3-yl core but differ in their acetamide side chains and substituents. Key differences include:
| Compound ID | Substituents | Melting Point (°C) | Yield (%) | Notable Features |
|---|---|---|---|---|
| 10j | 3-Chloro-4-fluorophenyl | 192–194 | 8 | Chloro/fluoro groups enhance lipophilicity |
| 10k | Naphthalen-1-yl | 175–176 | 6 | Bulky aromatic group may hinder solubility |
| 10l | 4-Nitrophenyl | 190–191 | 14 | Nitro group increases electrophilicity |
| 10m | Pyridin-2-yl | 153–154 | 17 | Pyridine moiety introduces basicity |
Comparison with Target Compound :
- Structural Divergence: The target compound uses a benzotriazinone group instead of a 4-chlorobenzoyl or nitro-substituted phenyl.
- Linker : The target employs a butanamide linker, while analogs 10j–10m use shorter acetamide chains.
- Biological Implications : Substituents in 10j–10m (e.g., nitro, pyridinyl) may modulate anticancer activity by altering electron distribution and binding to Bcl-2/Mcl-1 proteins .
Benzotriazinone-Containing Organophosphates ()
Azinphos derivatives (e.g., Azinphos-ethyl, CAS: 2642-71-9; Azinphos-methyl, CAS: 86-50-0) share the 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety but are organophosphate pesticides.
| Compound | Core Structure | Functional Groups | Application |
|---|---|---|---|
| Target Compound | Indole-benzotriazinone | Amide, aromatic heterocycles | Potential pharma use |
| Azinphos-ethyl | Benzotriazinone-organophosphate | Dithiophosphate ester | Pesticide |
Key Differences :
Indole-Oxadiazole Hybrids ()
Compound 4 (2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol) features an oxadiazole-thiol group linked to indole.
| Feature | Target Compound | Compound 4 () |
|---|---|---|
| Heterocycle | Benzotriazinone | 1,3,4-Oxadiazole |
| Functional Group | Amide | Thiol |
| Bioactivity | Undisclosed (predicted) | Antimicrobial, anticancer |
The oxadiazole ring in Compound 4 enhances metabolic stability compared to the benzotriazinone group, which may influence pharmacokinetics .
Pyrazole-Sulfonamide Derivatives ()
Compounds 17 and 18 incorporate a pyrazole-sulfonamide scaffold with bromo, chloro, and methoxy substituents.
The sulfonamide group in Compound 17 improves solubility, whereas the benzotriazinone in the target compound may enhance π-π stacking interactions .
Biological Activity
N-(1H-indol-5-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C22H23N5O
- Molecular Weight : 373.45 g/mol
- Chemical Structure : The compound consists of an indole moiety linked to a benzotriazine derivative through a butanamide chain.
Antimicrobial Activity
Research has indicated that derivatives of indole and benzotriazine exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains:
| Compound | Target Bacteria | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| 5d | S. aureus | 37.9 | 57.8 |
| 5g | E. coli | 45.0 | 70.0 |
| 5k | P. aeruginosa | 50.0 | 80.0 |
These findings suggest that the compound may possess significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Antiviral Activity
The antiviral potential of similar compounds has been explored extensively. For example, derivatives with indole structures have been tested against various RNA and DNA viruses, demonstrating IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus . This indicates that this compound could exhibit comparable antiviral activity.
Anti-inflammatory Activity
In studies assessing anti-inflammatory effects, compounds containing indole moieties have shown promise in inhibiting pro-inflammatory cytokines such as TNF-α in LPS-stimulated THP-1 cells . The capacity to modulate inflammatory pathways highlights the therapeutic potential of this compound in treating inflammatory diseases.
Anticancer Activity
The anticancer properties of indole derivatives have been documented in various studies. Compounds featuring similar structures have demonstrated cytotoxic effects against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Further research is necessary to evaluate the specific mechanisms by which this compound exerts its anticancer effects.
Case Studies and Research Findings
A comprehensive study conducted by Verma et al. examined the biological activities of several indole derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited varying degrees of biological activity across different assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
